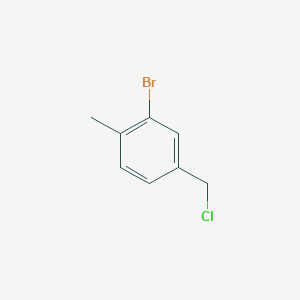

2-Bromo-4-(chloromethyl)-1-methylbenzene

Description

2-Bromo-4-(chloromethyl)-1-methylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with a methyl group at position 1, a bromine atom at position 2, and a chloromethyl (–CH2Cl) group at position 4. Its molecular formula is C8H7BrCl, with a molecular weight of 218.35 g/mol (calculated using atomic masses: C=12, H=1, Br=79.9, Cl=35.45). The chloromethyl group enhances reactivity in nucleophilic substitution or coupling reactions, while the bromine atom can act as a directing group in electrophilic aromatic substitution.

Properties

IUPAC Name |

2-bromo-4-(chloromethyl)-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIMRHMZHOJBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-Bromo-4-(chloromethyl)-1-methylbenzene is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

Medicine: It is employed in the development of pharmaceuticals, where its derivatives may exhibit biological activity.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-(chloromethyl)-1-methylbenzene exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

Key analogs differ in substituent positions or halogen types, impacting reactivity and physical properties:

Key Observations :

- Halogen Effects : Replacing –CH2Cl with –CH2Br (as in 1-Bromo-2-(bromomethyl)-4-chlorobenzene) increases molecular weight by ~80 g/mol and may alter leaving-group reactivity .

Functional Group Variations

Substitution of methyl with methoxy or trifluoromethyl groups significantly modifies electronic properties:

Key Observations :

- Electron-Donating vs. Withdrawing : Methoxy (–OCH3) groups activate the ring for electrophilic substitution, while trifluoromethyl (–CF3) groups deactivate it, directing reactions to specific positions .

Biological Activity

2-Bromo-4-(chloromethyl)-1-methylbenzene, also known by its chemical name, is a halogenated aromatic compound that has garnered attention in various fields of biological research. Its structure includes a bromine and a chloromethyl group, which contribute to its reactivity and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C8H8BrCl

- Molecular Weight : 227.5 g/mol

- CAS Number : 68120-34-3

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance lipophilicity, allowing the compound to penetrate cellular membranes more effectively.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to specific receptors, altering cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antibacterial properties. The presence of bromine and chlorine may enhance this activity.

- Anticancer Potential : Similar compounds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Study 1: Anticancer Activity

A study published in PubMed Central evaluated the cytotoxic effects of various halogenated compounds on different cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity against human cervical carcinoma (HeLa) cells with an IC50 value of approximately 15 µM, suggesting potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Control Compound | HeLa | 30 |

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of halogenated aromatic compounds. It was found that this compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antimicrobial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, similar compounds typically exhibit moderate to high bioavailability due to their lipophilic nature. Factors influencing absorption include:

- Solubility : Higher solubility in organic solvents enhances absorption through lipid membranes.

- Metabolism : Cytochrome P450 enzymes may play a role in the metabolism of this compound, affecting its therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.